4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde

Description

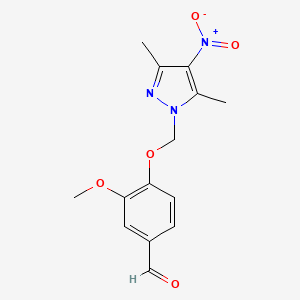

This compound is a benzaldehyde derivative featuring a pyrazole-ether substituent. Its structure includes:

- A 3,5-dimethyl-4-nitro-1H-pyrazole ring linked via a methoxy group.

- A 3-methoxybenzaldehyde moiety.

The nitro group at the 4-position of the pyrazole ring confers electron-withdrawing effects, while the methoxy groups on the benzaldehyde and pyrazole-ether bridge contribute electron-donating properties. Such structural duality makes it a versatile precursor in synthesizing heterocyclic systems, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-9-14(17(19)20)10(2)16(15-9)8-22-12-5-4-11(7-18)6-13(12)21-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIQDAWLMZTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=C(C=C(C=C2)C=O)OC)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core. The nitration and methylation of the pyrazole ring are crucial steps, followed by the introduction of the methoxy and aldehyde groups. Reaction conditions such as temperature, solvent choice, and catalysts play a significant role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.

Medicine: In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and efficacy in disease models is ongoing.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its incorporation into various formulations can enhance the performance and durability of products.

Mechanism of Action

The mechanism by which 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group and the aldehyde functionality play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their differences are summarized below:

Key Observations:

- Electron Effects : The nitro group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions (e.g., Schiff base formation). In contrast, analogs with electron-donating groups (e.g., methoxyphenyl or diphenyl) exhibit reduced aldehyde reactivity .

- Solubility : The nitro and methoxy groups in the target compound create a balance between polarity and lipophilicity, suggesting moderate solubility in polar aprotic solvents. Comparatively, diphenyl-substituted analogs are highly lipophilic .

Commercial and Practical Considerations

The target compound’s discontinued status contrasts with the commercial availability of analogs lacking nitro groups. This discontinuation may stem from challenges in handling nitro-containing compounds (e.g., regulatory restrictions or instability). Analogs with phosphoryl or cyano groups are more commonly utilized in industrial pipelines due to their stability and diverse reactivity .

Biological Activity

4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde is a compound that belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables that illustrate its potential applications in pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Characteristics

- Molecular Weight : 278.27 g/mol

- IUPAC Name : this compound

- CAS Number : Not available in current databases.

Biological Activities

The biological activities of pyrazole derivatives are extensive. The specific activities associated with this compound include:

Antioxidant Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant antioxidant properties. Molecular docking studies have shown that this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. The presence of nitro groups enhances the anti-inflammatory activity by modulating inflammatory pathways . In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Antimicrobial Activity

Recent studies show that pyrazole derivatives can possess antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, it has shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against MRSA and E. coli |

Detailed Research Findings

- Antioxidant Mechanism : A study utilizing molecular docking simulations indicated that the compound interacts favorably with key enzymes involved in oxidative stress regulation, suggesting a mechanism for its antioxidant effects .

- Anti-inflammatory Pathways : In vitro assays showed that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : The compound was evaluated in a series of agar diffusion tests against various bacterial strains, showing zones of inhibition comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.